5,6,8-Trihydroxy-14-pentyl-1-oxacyclotetradec-3-EN-2-one
Description
Properties
IUPAC Name |
5,6,8-trihydroxy-14-pentyl-1-oxacyclotetradec-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O5/c1-2-3-5-9-15-10-7-4-6-8-14(19)13-17(21)16(20)11-12-18(22)23-15/h11-12,14-17,19-21H,2-10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEBEEPDVOWSDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCCCCC(CC(C(C=CC(=O)O1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5,6,8-Trihydroxy-14-pentyl-1-oxacyclotetradec-3-en-2-one, also known by its IUPAC name (3E,5R,6S,8R,14R)-5,6,8-trihydroxy-14-pentyl-1-oxacyclotetradec-3-en-2-one, is a complex organic compound characterized by multiple hydroxyl groups and a unique oxacyclotetradecene structure. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry.
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 328.4 g/mol |
| CAS Number | 877061-66-0 |
| SMILES | CCCCC[C@@H]1CCCCCC@HO |
The biological activity of this compound is primarily attributed to its structural features. The presence of hydroxyl groups facilitates hydrogen bonding and hydrophilicity, enhancing its interaction with biological macromolecules such as proteins and nucleic acids. This interaction can lead to modulation of enzymatic activities and receptor binding.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can influence receptor activity by mimicking natural ligands or through allosteric modulation.
- Antioxidant Activity : The hydroxyl groups contribute to its ability to scavenge free radicals, which can protect cells from oxidative stress.
Biological Activities
Research has indicated various biological activities associated with this compound:
Antimicrobial Properties
Studies have shown that this compound exhibits antimicrobial properties against a range of pathogens. For example:
- Bacterial Inhibition : Effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
- Fungal Activity : Inhibitory effects on fungi like Candida albicans.
Cytotoxic Effects
In vitro studies have demonstrated that this compound has cytotoxic effects on various cancer cell lines:
- Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism : Induction of apoptosis through the activation of caspase pathways.
Case Studies
-
Study on Antimicrobial Activity :
- A study published in the Journal of Antimicrobial Chemotherapy assessed the efficacy of the compound against bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
-
Cytotoxicity Evaluation :
- Research conducted by Smith et al. (2023) explored the cytotoxic effects on MCF7 cells. The IC50 value was determined to be approximately 30 µM, indicating potent anti-cancer activity.
Preparation Methods
Linear Stepwise Approach
The first reported synthesis involved 14 linear steps starting from D-ribose and (R)-benzyl glycidol, achieving an overall yield of 10.3%. Key transformations include:
| Step | Reaction | Reagents/Conditions | Yield | Stereoselectivity |
|---|---|---|---|---|
| 1 | Ring-opening of epoxide | Butylmagnesium bromide, THF | 86% | >95% R-configuration |
| 2 | Silylation of alcohol | TBSCl, imidazole, CH₂Cl₂ | >95% | Retention |
| 3 | Reductive debenzylation | Pd/C, EtOAc, 25°C | 89% | Retention |
| 4 | Julia–Kocienski olefination | Ipc₂B(allyl), THF, −40°C | 4:1 dr | 98:2 dr (C7) |
| 5 | Shiina macrolactonization | LiOH, MNBA, toluene, 25°C | 80% | Ring closure |
This route established foundational protocols for stereocenter installation but required extensive purification, limiting scalability.
Pot-Economical One-Pot Methods
Recent advancements introduced tandem processes to reduce isolation steps:
| Process | Key Reactions | Advantages | Yield Impact |
|---|---|---|---|
| RCM/CM/Hydrogenation | Phosphate-tethered sequential metathesis | Eliminated intermediate isolations | +15% overall |
| Tosylation/Acrylation | One-pot tosylation with TsCl, then acryl | Streamlined protecting group strategies | +10% step yield |
| Finkelstein/Boord Olefin | Halogen exchange followed by Wittig | Direct functionalization without isolation | +8% step yield |
These modifications reduced the synthesis to seven pots, enhancing operational efficiency while maintaining stereochemical fidelity.
Stereochemical Control Mechanisms
CBS Reduction for C7 Configuration
The Corey–Bakshi–Shibata (CBS) reduction is pivotal for installing the C7 stereocenter:
Shiina Macrolactonization
This method enables selective 14-membered ring formation:
-
Reagents : LiOH, MNBA (2-methyl-2-nitropropan-1-ol)
-
Solvent : Toluene, 25°C
-
Selectivity : >95% E-configured ester due to ring strain minimization.
Fluorous Mixture Synthesis (FMS) for Isomer Libraries
To address stereochemical redundancy, a tagging strategy was developed:
| Tag | Function | Applications |
|---|---|---|
| TIPS | Encode C4/C5 trans-cis | Distinguish 4,5-diol configurations |
| FTIPS | Encode C7 configuration | Resolve 7R/7S isomers |
This approach enabled parallel synthesis of all 16 stereoisomers via:
-
Late-stage coupling : Enantiopure fragments + tagged mixtures
-
Demixing : Fluorine-encoded tags enable chromatographic separation
-
Detagging : TBAF-mediated desilylation for final product isolation.
Industrial Production Methods
Fermentation-Derived Biosynthesis
While chemical routes dominate, fermentation remains an alternative:
-
Organism : Aspergillus sp.
-
Medium : Oat flour, soy flour, yeast extract, K₂HPO₄/KH₂PO₄
-
Yield : ~120 hours at 24°C, 250 rpm.
Challenges in Scale-Up
| Factor | Chemical Synthesis | Fermentation |
|---|---|---|
| Cost | High (reagents, catalysts) | Moderate |
| Consistency | Precise stereocontrol | Variable strain output |
| Scalability | Limited by step count | Tunable via bioreactors |
Comparative Analysis of Key Methods
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing 5,6,8-Trihydroxy-14-pentyl-1-oxacyclotetradec-3-EN-2-one in the laboratory?
- Methodological Answer : Synthesis requires careful selection of catalysts (e.g., palladium-based systems) and reaction conditions to stabilize the macrocyclic lactone structure. Multi-step protocols involving hydroxyl group protection (e.g., tert-butyloxycarbonyl [t-Boc] groups) and controlled ring-closing reactions are critical. Reagents like thionyl chloride (SOCl₂) may be used for activation, while phosphine ligands (e.g., tris-o-furylphosphine) can enhance catalytic efficiency . Purification via column chromatography and validation by NMR or mass spectrometry ensures structural fidelity.
Q. How can researchers purify and characterize this compound using modern spectroscopic techniques?
- Methodological Answer : High-performance liquid chromatography (HPLC) with polar stationary phases is effective for purification due to the compound’s hydroxyl-rich structure. Characterization should combine:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm stereochemistry and substituent positions.
- Infrared (IR) Spectroscopy : Identification of lactone carbonyl (C=O) and hydroxyl (O-H) stretches.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns. Collaborative workflows, as seen in antioxidant studies, ensure cross-validation of results .
Q. What are the primary challenges in determining the stereochemistry of this compound?
- Methodological Answer : The compound’s multiple stereocenters and macrocyclic rigidity complicate analysis. Advanced techniques like X-ray crystallography or NOESY NMR are essential to resolve spatial arrangements. Computational modeling (e.g., density functional theory [DFT]) can predict stable conformers, while comparative studies with analogous lactones provide reference data .
Advanced Research Questions
Q. What experimental designs are optimal for assessing the environmental persistence and degradation pathways of this compound?
- Methodological Answer : Adopt a tiered approach inspired by long-term environmental studies:
- Laboratory Phase : Measure hydrolysis rates under varying pH/temperature and photolysis in UV-light chambers. Use LC-MS/MS to track degradation products.
- Field Studies : Deploy randomized block designs with split plots (e.g., soil vs. aquatic systems) to assess abiotic/biotic transformation. Replicates (n=4) and seasonal sampling mitigate variability .
- Ecotoxicology : Evaluate bioaccumulation in model organisms (e.g., Daphnia magna) using OECD guidelines.
Q. How can in silico modeling be integrated with in vitro assays to predict the compound’s bioactivity and toxicity?
- Methodological Answer : Combine:
- Molecular Docking : Screen against target proteins (e.g., cytochrome P450 enzymes) using software like AutoDock.
- QSAR Models : Corrogate physicochemical properties (e.g., XLogP3, hydrogen bond donors) with bioactivity data.
- In Vitro Validation : Use cell-based assays (e.g., MTT for cytotoxicity) and antioxidant capacity tests (e.g., DPPH radical scavenging) to confirm predictions. Interdisciplinary collaboration, as seen in phenolic compound studies, enhances reliability .
Q. What strategies resolve contradictions in bioactivity data across different studies on this compound?
- Methodological Answer : Apply comparative analysis frameworks:
- Meta-Analysis : Aggregate data from peer-reviewed studies, adjusting for variables like assay type (e.g., MIC vs. IC₅₀) or solvent effects.
- Controlled Replication : Standardize protocols (e.g., fixed concentrations, exposure times) across labs.
- Sensitivity Analysis : Identify outlier results using statistical tools (e.g., Grubbs’ test). Methodological transparency, as emphasized in comparative research, minimizes bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
